![molecular formula C16H12F5NO B4849229 2,3,4,5,6-pentafluoro-N-(2-isopropylphenyl)benzamide](/img/structure/B4849229.png)
2,3,4,5,6-pentafluoro-N-(2-isopropylphenyl)benzamide
Overview
Description
2,3,4,5,6-pentafluoro-N-(2-isopropylphenyl)benzamide, also known as PF-04859989, is a chemical compound with potential therapeutic applications. It belongs to the class of benzamide derivatives and has been studied extensively for its biological properties.
Mechanism of Action
2,3,4,5,6-pentafluoro-N-(2-isopropylphenyl)benzamide acts as an agonist for the GPR119 receptor, which is expressed in pancreatic beta cells and intestinal L cells. Activation of this receptor leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose tolerance.
Biochemical and Physiological Effects:
2,3,4,5,6-pentafluoro-N-(2-isopropylphenyl)benzamide has been shown to improve glucose tolerance and increase insulin secretion in animal models. It has also been found to reduce food intake and body weight in obese mice. Additionally, 2,3,4,5,6-pentafluoro-N-(2-isopropylphenyl)benzamide has been shown to increase the secretion of GLP-1 and GIP, which have been implicated in the regulation of glucose homeostasis and energy balance.
Advantages and Limitations for Lab Experiments
2,3,4,5,6-pentafluoro-N-(2-isopropylphenyl)benzamide has several advantages for lab experiments, including its high affinity for the GPR119 receptor and its ability to improve glucose tolerance and insulin secretion. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on 2,3,4,5,6-pentafluoro-N-(2-isopropylphenyl)benzamide, including its use as a therapeutic agent for the treatment of type 2 diabetes and obesity. Additionally, further research is needed to determine its safety and efficacy in humans and to explore its potential as a drug candidate for other metabolic disorders.
Scientific Research Applications
2,3,4,5,6-pentafluoro-N-(2-isopropylphenyl)benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have a high affinity for the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose homeostasis and insulin secretion. 2,3,4,5,6-pentafluoro-N-(2-isopropylphenyl)benzamide has been shown to stimulate the release of insulin from pancreatic beta cells and improve glucose tolerance in animal models.
properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(2-propan-2-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F5NO/c1-7(2)8-5-3-4-6-9(8)22-16(23)10-11(17)13(19)15(21)14(20)12(10)18/h3-7H,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYUCTDUKCELLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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